molecular formula C11H19ClN2O3 B12839929 tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate

tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12839929
M. Wt: 262.73 g/mol
InChI Key: BSLGONYLMNUSQK-QMMMGPOBSA-N
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Description

tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group, a chlorocarbonyl group, and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-methylpiperazine under controlled conditions. The chlorocarbonyl group is introduced using reagents such as phosgene or triphosgene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Reduced Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used to modify peptides and proteins, aiding in the study of protein function and interactions .

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring with a tert-butyl group, a chlorocarbonyl group, and a methyl group. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.73 g/mol

IUPAC Name

tert-butyl (3S)-4-carbonochloridoyl-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

BSLGONYLMNUSQK-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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